molecular formula C9H9BrN4O B6249307 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole CAS No. 521985-19-3

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole

Cat. No. B6249307
M. Wt: 269.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole is an organic compound with a molecular formula of C7H7BrN4O and a molecular weight of 227.09 g/mol. It is a brominated derivative of 2H-1,2,3,4-tetrazole, a five-membered heterocyclic compound containing four nitrogen atoms. 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole has been used in a variety of scientific research applications, including as a reagent in organic synthesis, a catalyst in the synthesis of organic compounds, and a ligand in coordination chemistry.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole involves the reaction of benzyl bromide with sodium azide to form benzyl azide, which is then reacted with formaldehyde to form 2-[(benzyloxy)methyl]-5-azido-2H-1,2,3,4-tetrazole. This compound is then reduced using hydrogen gas and a palladium catalyst to yield the final product.

Starting Materials
Benzyl bromide, Sodium azide, Formaldehyde, Hydrogen gas, Palladium catalyst

Reaction
Step 1: Benzyl bromide is reacted with sodium azide in an aprotic solvent such as DMF or DMSO to form benzyl azide., Step 2: Benzyl azide is then reacted with formaldehyde in the presence of a base such as triethylamine to form 2-[(benzyloxy)methyl]-5-azido-2H-1,2,3,4-tetrazole., Step 3: The azide group in 2-[(benzyloxy)methyl]-5-azido-2H-1,2,3,4-tetrazole is reduced using hydrogen gas and a palladium catalyst to yield 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole.

Scientific Research Applications

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a catalyst in the synthesis of organic compounds, and a ligand in coordination chemistry. It has also been used in the synthesis of polymers, as a reactant in the synthesis of pharmaceuticals, and as a fluorescent probe in biological imaging.

Mechanism Of Action

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole acts as a catalyst in the synthesis of organic compounds by forming a five-membered ring with four nitrogen atoms. This ring structure is capable of stabilizing the transition state of the reaction, thus increasing the rate of the reaction.

Biochemical And Physiological Effects

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole has not been tested for its biochemical and physiological effects in humans or animals. Therefore, its effects on the body are unknown.

Advantages And Limitations For Lab Experiments

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole has several advantages for lab experiments. It is a relatively inexpensive and easy to obtain reagent, and it is a versatile compound that can be used in a variety of organic synthesis applications. However, it can be toxic and can cause skin irritation, so it should be handled with caution.

Future Directions

For research on 2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole include further studies on its biochemical and physiological effects, its potential applications in drug development, its use as a fluorescent probe in imaging applications, and its potential use in the synthesis of novel polymers. Additionally, further research could be done on the mechanism of action of this compound and the optimization of the reaction conditions for its synthesis.

properties

CAS RN

521985-19-3

Product Name

2-[(benzyloxy)methyl]-5-bromo-2H-1,2,3,4-tetrazole

Molecular Formula

C9H9BrN4O

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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